4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone is a synthetic organic compound with the molecular formula C15H11BrClFO. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a brominated acetophenone derivative reacts with a chlorinated and fluorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the production of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
- 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone
Uniqueness
4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone is unique due to the specific positioning of the halogen atoms and the carbonyl group, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for selective interactions with molecular targets, making it valuable in the synthesis of specialized pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF2O/c16-10-2-3-13(14(19)7-10)15(20)4-1-9-5-11(17)8-12(18)6-9/h2-3,5-8H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNHRSIXCPHHPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644968 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-08-1 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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